N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and palladium catalysts for C–N coupling reactions . The reactions are typically carried out under mild conditions, often at room temperature or under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with azinium-N-imines and nitriles in the presence of copper acetate results in the formation of 1,2,4-triazolo[1,5-a]pyridines .
Scientific Research Applications
N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structure and the presence of the trifluoroethoxy group. Similar compounds include:
1,2,4-triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-triazolo[1,5-a]benzazoles: Exhibiting antifungal and antibacterial properties.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: Used in the design of potent anticancer agents.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10F3N7O2 |
---|---|
Molecular Weight |
341.25 g/mol |
IUPAC Name |
N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10F3N7O2/c13-12(14,15)6-24-7-21-5-8(4-17-21)18-10(23)9-19-11-16-2-1-3-22(11)20-9/h1-5H,6-7H2,(H,18,23) |
InChI Key |
RMDBDYDWAVNKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)COCC(F)(F)F)N=C1 |
Origin of Product |
United States |
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